(2S,5R)-5-(Difluoromethyl)-2-methylpiperidine hydrochloride
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Overview
Description
(2S,5R)-5-(Difluoromethyl)-2-methylpiperidine hydrochloride is a chemical compound that belongs to the class of piperidines. Piperidines are a group of organic compounds that contain a six-membered ring with five carbon atoms and one nitrogen atom. This particular compound is characterized by the presence of a difluoromethyl group and a methyl group attached to the piperidine ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the solubility and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-5-(Difluoromethyl)-2-methylpiperidine hydrochloride typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethylating agents under specific reaction conditions.
Formation of the Hydrochloride Salt: The final step involves the reaction of the synthesized compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. These methods are designed to maximize yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-5-(Difluoromethyl)-2-methylpiperidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution Reagents: Substitution reactions may involve reagents such as halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
(2S,5R)-5-(Difluoromethyl)-2-methylpiperidine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be used in studies involving biological systems to understand its interactions and effects.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S,5R)-5-(Difluoromethyl)-2-methylpiperidine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The difluoromethyl group and the piperidine ring play crucial roles in its activity. The compound may interact with enzymes, receptors, or other proteins, leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2S,5R)-5-(Methyl)-2-methylpiperidine hydrochloride: Similar structure but lacks the difluoromethyl group.
(2S,5R)-5-(Difluoromethyl)-2-ethylpiperidine hydrochloride: Similar structure but has an ethyl group instead of a methyl group.
(2S,5R)-5-(Difluoromethyl)-2-methylpyrrolidine hydrochloride: Similar structure but has a pyrrolidine ring instead of a piperidine ring.
Uniqueness
The presence of the difluoromethyl group in (2S,5R)-5-(Difluoromethyl)-2-methylpiperidine hydrochloride imparts unique chemical and biological properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C7H14ClF2N |
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Molecular Weight |
185.64 g/mol |
IUPAC Name |
(2S,5R)-5-(difluoromethyl)-2-methylpiperidine;hydrochloride |
InChI |
InChI=1S/C7H13F2N.ClH/c1-5-2-3-6(4-10-5)7(8)9;/h5-7,10H,2-4H2,1H3;1H/t5-,6+;/m0./s1 |
InChI Key |
JEWYGBIWKBMFSF-RIHPBJNCSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H](CN1)C(F)F.Cl |
Canonical SMILES |
CC1CCC(CN1)C(F)F.Cl |
Origin of Product |
United States |
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